Fosciclopirox

Vue d'ensemble

Description

Fosciclopirox est un promédicament à base d’ester de phosphoryloxymethyle de ciclopirox, un antifongique synthétique à large spectre. Il présente des activités antibactériennes, anti-inflammatoires et potentiellement antinéoplasiques. Lorsqu’il est administré par voie intraveineuse, la fraction phosphoryloxymethyle est clivée par les phosphatases, libérant le métabolite actif ciclopirox .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Fosciclopirox est synthétisé par estérification de ciclopirox avec un groupe phosphoryloxymethyle. La réaction implique l’utilisation d’agents phosphorylants dans des conditions contrôlées pour assurer la formation de la liaison ester .

Méthodes de production industrielle : La production industrielle de this compound implique des processus d’estérification à grande échelle, suivis d’étapes de purification pour isoler le produit souhaité. Le processus est optimisé pour obtenir des rendements et une pureté élevés, garantissant l’efficacité et la sécurité du composé pour une utilisation pharmaceutique .

Types de réactions :

Oxydation : this compound peut subir des réactions d’oxydation, en particulier en présence d’agents oxydants forts.

Réduction : Le composé peut être réduit dans des conditions spécifiques, conduisant à la formation de dérivés réduits.

Substitution : This compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes dans des conditions appropriées

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène ou autres peroxydes.

Réduction : Borohydrure de sodium ou hydrure d’aluminium et de lithium.

Substitution : Agents halogénants ou nucléophiles

Principaux produits formés :

Oxydation : Dérivés oxydés de this compound.

Réduction : Formes réduites du composé.

Substitution : Dérivés substitués avec divers groupes fonctionnels

Applications De Recherche Scientifique

Clinical Trials

Several clinical trials are currently investigating the efficacy and safety of fosciclopirox in various cancer settings:

- Phase 1 Trials : A first-in-human Phase 1 study evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors. Results indicated that this compound was well tolerated and achieved significant systemic and urinary tract concentrations .

- Phase 1B/2A Studies : Ongoing trials are exploring this compound's potential in muscle-invasive bladder cancer (MIBC) patients. These studies aim to assess its efficacy when administered prior to radical cystectomy and its effects on tumor characteristics .

- Phase 2 Study for Recurrent Bladder Cancer : A recent Phase 2 trial is specifically focused on newly diagnosed and recurrent bladder cancer patients. This study aims to determine the drug's safety profile and therapeutic effectiveness when given intravenously .

Preclinical Studies

Preclinical research has provided valuable insights into the potential applications of this compound:

- In Vitro Studies : Research involving human urothelial cancer cell lines (e.g., T24, HT-1376) demonstrated that this compound effectively inhibited cell growth and clonogenicity. The compound's action was linked to its ability to disrupt key signaling pathways involved in cancer cell survival .

- In Vivo Models : Studies using animal models have shown that administration of this compound can significantly reduce tumor burden and alter tumor staging. For instance, in a bladder cancer mouse model treated with this compound, there was a notable decrease in bladder weight—a surrogate marker for tumor volume—and reduced expression of proliferation markers in tumor tissues .

Summary Table of Clinical Trials

| Trial Phase | Trial Type | Target Population | Primary Objectives | Status |

|---|---|---|---|---|

| Phase 1 | Dose-Escalation | Advanced Solid Tumors | Safety, Pharmacokinetics | Completed |

| Phase 1B | Expansion Cohort | Muscle-Invasive Bladder Cancer | Efficacy before Radical Cystectomy | Ongoing |

| Phase 2 | Window of Opportunity | Newly Diagnosed/Recurrent Bladder Cancer | Safety, Dose Tolerance | Actively Enrolling |

Mécanisme D'action

Fosciclopirox exerce ses effets en libérant ciclopirox lors de l’administration. Ciclopirox inhibe l’activation de Notch1 et la voie de signalisation médiée par Notch1, qui est régulée à la hausse dans de nombreux types de cellules cancéreuses. Il inhibe également les enzymes contenant du fer, telles que la catalase et la peroxydase, réduisant le stress oxydatif. De plus, ciclopirox régule à la baisse l’expression de la cycline D1 et de la cycline E1, ralentissant la progression du cycle cellulaire et induisant l’apoptose .

Composés similaires :

Ciclopirox : Le métabolite actif de this compound, utilisé par voie topique pour les traitements antifongiques.

Itraconazole : Un autre antifongique avec un mécanisme d’action différent, affectant la synthèse des stérols.

Terbinafine : Un antifongique qui inhibe la squalène époxidase, perturbant la synthèse de la membrane cellulaire

Unicité de this compound : this compound est unique en raison de sa nature de promédicament, permettant une meilleure solubilité et une efficacité systémique par rapport à ciclopirox. Sa capacité à inhiber plusieurs voies impliquées dans la progression du cancer en fait un candidat prometteur pour la thérapie anticancéreuse .

Comparaison Avec Des Composés Similaires

Ciclopirox: The active metabolite of fosciclopirox, used topically for antifungal treatments.

Itraconazole: Another antifungal agent with a different mechanism of action, affecting sterol synthesis.

Terbinafine: An antifungal that inhibits squalene epoxidase, disrupting cell membrane synthesis

Uniqueness of this compound: this compound is unique due to its prodrug nature, allowing for improved solubility and systemic efficacy compared to ciclopirox. Its ability to inhibit multiple pathways involved in cancer progression makes it a promising candidate for cancer therapy .

Activité Biologique

Fosciclopirox, a phosphoryloxymethyl ester of ciclopirox (CPX), is an investigational compound with significant biological activity, particularly in oncology. Originally developed as a topical antifungal agent, ciclopirox has shown promising anticancer properties in various solid and hematologic malignancies. The prodrug form, this compound, enhances the delivery of the active metabolite to target tissues, notably the urinary tract, and improves its pharmacokinetic profile.

This compound exerts its anticancer effects primarily through the inhibition of Notch signaling pathways. This mechanism is critical in the progression of several cancers, including high-grade urothelial carcinoma. The active metabolite, CPX, binds to components of the γ-secretase complex, specifically Presenilin 1 and Nicastrin, which are essential for Notch activation. Inhibition of these proteins leads to decreased cell proliferation and increased apoptosis in cancer cell lines.

Key Findings:

- Cell Proliferation : this compound significantly inhibits cell proliferation and clonogenicity in high-grade urothelial cancer cell lines (e.g., T24, HT-1376, UM-UC-3) .

- Cell Cycle Arrest : It induces cell cycle arrest at the S and G0/G1 phases .

- Apoptosis Induction : CPX treatment reduces levels of anti-apoptotic proteins (Bcl-xL and Bcl-2) and increases cleaved PARP levels, indicating apoptosis .

Pharmacokinetics

This compound is administered parenterally and is rapidly metabolized to CPX upon administration. Studies have shown that after intravenous administration, CPX achieves urinary concentrations that exceed in vitro IC50 values by several folds, making it effective even at lower doses .

| Parameter | This compound (CPX-POM) | Ciclopirox (CPX) |

|---|---|---|

| Administration Route | Intravenous | Oral |

| Bioavailability | Complete | Low |

| Metabolite | CPX | CPX-G (inactive) |

| Urinary Excretion | High | Moderate |

Clinical Studies

This compound is currently undergoing clinical trials for its efficacy in treating muscle-invasive bladder cancer (MIBC) and non-muscle invasive bladder cancer (NMIBC). A Phase 1 trial has demonstrated acceptable safety profiles and pharmacologic activity in patients with advanced urothelial cancer .

Notable Trials:

- Phase 1 Study : Evaluated safety and pharmacokinetics in patients with advanced malignancies (NCT03348514).

- Phase 1 Expansion Cohort : Focused on muscle-invasive bladder cancer patients scheduled for cystectomy (NCT04608045).

- Phase 2 Trial : Investigating newly diagnosed and recurrent urothelial cancer patients undergoing transurethral resection (NCT04525131).

Case Studies

In preclinical models using the N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) mouse bladder cancer model, this compound demonstrated significant tumor suppression. Mice treated with this compound showed reduced bladder weight and a migration to lower stage tumors compared to controls. This was accompanied by a decrease in tumor proliferation indices and expression of Notch pathway components .

Analyse Des Réactions Chimiques

Prodrug Activation via Phosphatase-Mediated Hydrolysis

Fosciclopirox undergoes rapid enzymatic hydrolysis by circulating phosphatases to release its active metabolite, ciclopirox (CPX). This reaction occurs systemically following intravenous or subcutaneous administration :Key Findings :

- Hydrolysis is complete within minutes in biological systems, with no detectable plasma levels of CPX-POM post-administration .

- Enzymatic cleavage occurs at the phosphate ester bond, critical for overcoming CPX’s poor aqueous solubility .

Glucuronidation of Ciclopirox

CPX undergoes phase II metabolism via glucuronidation to form ciclopirox glucuronide (CPX-G), an inactive metabolite:Key Findings :

- CPX-G is the predominant urinary metabolite, with minimal anticancer activity (IC₅₀ > 50 µM) .

- Excretion occurs via renal pathways, with urinary CPX concentrations exceeding in vitro IC₅₀ values for anticancer activity .

Metal Chelation and Enzyme Inhibition

CPX exerts its pharmacological effects by chelating polyvalent metal ions (e.g., Fe³⁺, Al³⁺), disrupting metal-dependent enzymes:Key Findings :

- Chelation suppresses iron-dependent pathways, including hypoxia-inducible factor (HIF) and Wnt/Notch signaling .

- Disruption of mitochondrial electron transport and energy production contributes to antiproliferative effects .

Interaction with γ-Secretase Complex

CPX binds to γ-secretase components (Presenilin 1, Nicastrin), inhibiting Notch signaling activation:

Mechanistic Evidence :

- Molecular Modeling : CPX docks into the active site of Presenilin 1 with high affinity (ΔG = -7.6 kcal/mol) .

- Cellular Thermal Shift Assay : Confirmed direct binding to Nicastrin, destabilizing γ-secretase complex .

In Vivo Pharmacodynamic Effects

Synthetic and Analytical Chemistry

Synthesis : CPX-POM is synthesized via phosphorylation of CPX’s hydroxymethyl group .

Analytical Methods :

Propriétés

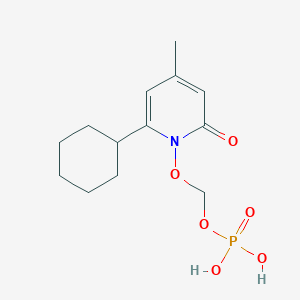

IUPAC Name |

(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20NO6P/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKBXPWLNROYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380539-06-9 | |

| Record name | Fosciclopirox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380539069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOSCICLOPIROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8FR269QPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.